molecular formula C12H19NO4 B2499948 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 851722-07-1

1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B2499948
CAS No.: 851722-07-1
M. Wt: 241.287
InChI Key: HHRLILYOTOPTIQ-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 851722-07-1) is a cyclopentane-based carboxylic acid derivative featuring a morpholine-2-oxoethyl substituent. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol . The compound’s structure includes:

  • A cyclopentane ring directly bonded to a carboxylic acid group.
  • A 2-(morpholin-4-yl)-2-oxoethyl side chain, which introduces both amide and ether functionalities.

Safety Data: The compound carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Preventive measures include the use of PPE such as face shields and adherence to industrial hygiene protocols .

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-10(13-5-7-17-8-6-13)9-12(11(15)16)3-1-2-4-12/h1-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRLILYOTOPTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with appropriate catalysts and temperature control.

Scientific Research Applications

Synthetic Applications

Esterification Reactions : The carboxylic acid functional group (-COOH) in this compound allows it to participate in esterification reactions, forming esters that serve as important intermediates in organic synthesis. This property is vital for creating diverse derivatives with tailored functionalities.

Bio-Isosteric Studies : Research indicates that derivatives of cyclopentane-1,2-dione can act as bio-isosteres for carboxylic acids, demonstrating comparable biological activities. This suggests potential applications in drug design where the compound can replace traditional carboxylic acid moieties without losing efficacy .

Biological Applications

Pharmacological Investigations : The morpholine group in 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid enhances its binding affinity to various biological targets, including enzymes and receptors. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Case Studies :

  • Thromboxane A2 Receptor Antagonism : Cyclopentane derivatives have been studied as thromboxane A2 receptor antagonists, showing promising results in inhibiting receptor activity with IC50_{50} values comparable to known antagonists. This highlights the potential of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid in cardiovascular pharmacology .
    CompoundIC50_{50} (μM)
    Parent Carboxylic Acid0.190 ± 0.060
    Cyclopentane Derivative0.054 ± 0.016

Comparative Analysis with Related Compounds

Examining structurally similar compounds can provide insights into the unique properties of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid:

Compound NameStructureUnique Features
1-[2-(Morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochlorideIndole StructureRole in tryptophan metabolism
1-Pyrrolidinylcyclohexanecarboxylic acidSimilar cyclic structureDifferent biological activities due to pyrrolidine substitution
1-Cyclobutylcarboxylic acidSmaller cyclic structureDifferences in ring size affecting reactivity

This comparative analysis underscores the unique features of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid, particularly its combination of a morpholine group and a cyclopentane core, making it an interesting candidate for further research in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and related cyclopentane derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key References
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid (851722-07-1) C₁₂H₁₉NO₄ 241.29 Morpholin-4-yl-oxoethyl Carboxylic acid, amide, ether
2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid (618392-72-6) C₁₃H₂₁NO₄ 255.31 Morpholin-4-yl-oxoethyl, acetic acid side chain Carboxylic acid (acetic), amide, ether
1-[4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenoxy]cyclopentane-1-carboxylic acid (170787-77-6) C₂₃H₂₄N₂O₄ 400.45 Phenoxy, 3,5-dimethylanilino-oxoethyl Carboxylic acid, amide, aryl ether
2'-Cyclohexyl-1'-oxo-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (1239843-15-2) C₂₀H₂₅NO₃ 327.42 Spiro-isoquinoline, cyclohexyl Carboxylic acid, ketone, spiro system
1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide (N/A) C₇H₁₂NO₂·HBr 222.09 (with HBr) Methylamino Carboxylic acid, amine
2-Amino-1-hydroxycyclopentanecarboxylic acid (N/A) C₆H₁₁NO₃ 145.16 Amino, hydroxyl Carboxylic acid, amine, alcohol

Key Differences and Implications

Morpholine vs. Anilino/Phenoxy Groups
  • The morpholine group in the target compound enhances water solubility and bioavailability due to its polar ether and tertiary amine moieties.
Spiro Systems vs. Simple Cyclopentane
  • The spiro-isoquinoline derivative (CAS 1239843-15-2) has a rigid 3D structure due to its spiro system, which could influence its pharmacokinetic properties compared to the flexible cyclopentane core of the target compound .
Amino and Hydroxyl Substituents
  • The target compound’s morpholine-oxoethyl group, however, is more suited for metal coordination or enzyme inhibition.

Biological Activity

1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a synthetic compound that features a unique structure combining a cyclopentane core and a morpholine moiety. Its molecular formula is C12_{12}H19_{19}NO4_{4}, and it is categorized as a carboxylic acid due to the presence of the carboxylic functional group (-COOH) attached to the cyclopentane ring. The morpholine group enhances its potential biological activities, making it an interesting candidate for research in medicinal chemistry and pharmacology.

The compound's chemical properties play a crucial role in its biological activity. The presence of both carboxylic acid and morpholine groups allows for diverse interactions with biological targets, such as enzymes and receptors. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC12_{12}H19_{19}NO4_{4}
Molecular Weight241.29 g/mol
IUPAC Name1-(2-morpholin-4-yl-2-oxoethyl)cyclopentane-1-carboxylic acid
PubChem CID2474331

Research indicates that 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential applications in therapeutic contexts, particularly in inhibiting enzymes related to disease mechanisms.
  • Receptor Binding : Studies have shown that compounds with similar structural features can bind to receptors, influencing physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid:

  • Antitumor Activity : A study involving cyclopentane derivatives demonstrated that certain analogs exhibited significant antiproliferative effects against cancer cell lines, suggesting that this compound might also possess similar properties due to its structural characteristics .
  • Antimicrobial Properties : Compounds in the same chemical class have shown antimicrobial activity, attributed to their ability to disrupt bacterial membranes and inhibit growth . This suggests that 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid could also exhibit antimicrobial effects.
  • Binding Affinity Studies : Interaction studies have indicated that compounds with morpholine groups often display high binding affinity for various biological targets, which could be leveraged for drug design.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
1-[2-(Morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochlorideIndole StructureContains an indole ring; potential role in tryptophan metabolism
1-Pyrrolidinylcyclohexanecarboxylic acidCyclic StructureExhibits different biological activities due to pyrrolidine substitution
1-Cyclobutylcarboxylic acidSmaller Cyclic StructureDifferences in ring size may affect reactivity and biological activity

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